Isopimara-7,15-dienal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

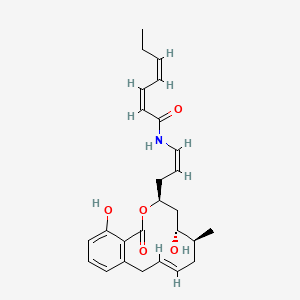

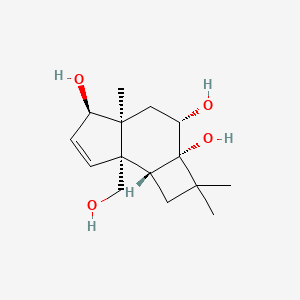

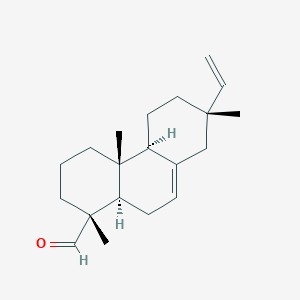

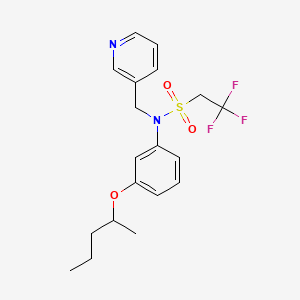

Isopimara-7,15-dienal is a carbotricyclic compound and a diterpenoid. It derives from a hydride of an isopimara-7,15-diene.

Scientific Research Applications

Antifungal Applications

Isopimarane diterpenes, including compounds structurally related to Isopimara-7,15-dienal, have been identified for their antifungal properties. For instance, several isopimarane diterpenes isolated from Hypoestes serpens exhibited significant antifungal activity against plant pathogenic fungus Cladosporium cucumerinum and the yeast Candida albicans (Rasoamiaranjanahary et al., 2003). Similarly, antifungal diterpenoids identified from Sagittaria latifolia showed activity against Cryptococcus neoformans, highlighting the potential of isopimarane diterpenes in developing antifungal agents (Ravu et al., 2015).

Antibacterial Applications

Isopimarane diterpenes have also demonstrated antibacterial effects. Two new isopimaranes isolated from Calceolaria pinifolia showed activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as antibacterial compounds. The study also indicated that one of these compounds could cause membrane damage in bacteria, contributing to its antibacterial effect (Woldemichael et al., 2003). This suggests a possible application of isopimarane diterpenes in combating antibiotic-resistant bacterial strains.

Anti-Cancer and Cell Survival Regulation

Isopimara-7,15-Dien-19-Oic Acid, a compound related to this compound, was studied for its effects on cervical cancer HeLa cells. The study found that this compound could induce both cell death and cell survival pathways, indicating a complex interaction with cellular stress responses. It showed potential in inducing apoptosis while also activating pro-survival pathways like heat shock proteins, suggesting its potential in cancer research for its dual regulatory effects on cell fate (Abu et al., 2016).

Neuroprotective Activities

Isopimarane diterpenes have shown promise in neuroprotection as well. A study on the biotransformation of isopimarane diterpene by Cunninghamella echinulata resulted in metabolites with significant neuroprotective activities against Aβ25-35-induced damage in human neuroblastoma cells. These findings suggest the potential therapeutic value of isopimarane diterpenes in treating neurodegenerative diseases (Chokchaisiri et al., 2021).

Anti-Inflammatory Effects

Isopimarane-type diterpenoids have been explored for their anti-inflammatory properties. Compounds isolated from Kaempferia pulchra rhizomes, exhibiting NO inhibitory activity and NF-κB inhibition, indicate the anti-inflammatory potential of isopimarane diterpenoids. This highlights their possible use in developing treatments for inflammatory conditions (Win et al., 2019).

properties

Molecular Formula |

C20H30O |

|---|---|

Molecular Weight |

286.5 g/mol |

IUPAC Name |

(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carbaldehyde |

InChI |

InChI=1S/C20H30O/c1-5-18(2)12-9-16-15(13-18)7-8-17-19(3,14-21)10-6-11-20(16,17)4/h5,7,14,16-17H,1,6,8-13H2,2-4H3/t16-,17-,18-,19-,20+/m0/s1 |

InChI Key |

NLLZQKHFTCHPED-VYJAJWGXSA-N |

Isomeric SMILES |

C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCC[C@@]3(C)C=O)C)C1)C=C |

Canonical SMILES |

CC1(CCC2C(=CCC3C2(CCCC3(C)C=O)C)C1)C=C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[(2S)-1-hydroxy-3-[(R)-[(S)-methylsulfinyl]methylsulfinyl]propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1251217.png)

![[(2R)-1-(4-tert-butylphenoxy)-3-(2-nitroimidazol-1-yl)propan-2-yl] N-(2-bromoacetyl)carbamate](/img/structure/B1251225.png)